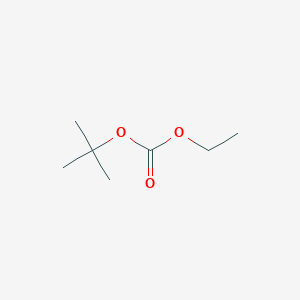

tert-Butyl ethyl carbonate

Description

Nomenclature and Structural Framework of Alkyl Carbonates

Organic carbonates are esters of carbonic acid, characterized by a carbonyl group bonded to two alkoxy groups, with the general structure R₁-O(C=O)O-R₂. acs.orgwikipedia.org These compounds can be categorized as acyclic or cyclic. wikipedia.org The core OC(O)O group is planar, which imparts rigidity to the molecule. wikipedia.org

Tert-Butyl ethyl carbonate is identified by several names and chemical identifiers. Its systematic IUPAC name is this compound. nih.gov It is also known as Carbonic acid, 1,1-dimethylethyl ethyl ester. nih.govchemspider.com

Below are the key identifiers and properties for this compound:

| Identifier/Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 27945-07-9 | nih.govjst.go.jpsigmaaldrich.com |

| Molecular Formula | C₇H₁₄O₃ | nih.govchemazone.com |

| Molecular Weight | 146.18 g/mol | nih.gov |

| Canonical SMILES | CCOC(=O)OC(C)(C)C | nih.govjst.go.jp |

| InChI Key | FSZKWHBYBSGMJD-UHFFFAOYSA-N | nih.govsigmaaldrich.comjst.go.jp |

Positioning of this compound within the Carbonate Class

Within the broader class of organic carbonates, this compound is classified as an acyclic dialkyl carbonate. rsc.org Specifically, it is an unsymmetrical carbonate because the two alkyl groups attached to the carbonate core are different: an ethyl group (-CH₂CH₃) and a tert-butyl group (-C(CH₃)₃). This asymmetry can influence its reactivity and physical properties compared to symmetrical carbonates like dimethyl carbonate or diethyl carbonate.

Significance of Carbonates in Organic Synthesis and Industrial Applications

Organic carbonates are versatile compounds with a wide range of uses in both laboratory-scale synthesis and large-scale industrial processes. researchgate.net Their utility stems from their reactivity, low toxicity, and favorable environmental profile. acs.orgacs.org

Role as Intermediates in Fine Chemical Synthesis

Organic carbonates serve as crucial intermediates in the synthesis of a variety of fine chemicals and pharmaceuticals. researchgate.net They are considered valuable building blocks due to their ability to participate in reactions such as alkylations and carbonylations, often as safer alternatives to hazardous reagents like phosgene (B1210022) and alkyl halides. acs.orgresearchgate.net For instance, dialkyl carbonates can be used to synthesize other esters and amides. Some cyclic carbonates are key precursors for the production of polycarbonates and polyurethanes. researchgate.net

Applications as Protecting Groups

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to ensure chemoselectivity. emerginginvestigators.org Carbonates are widely used for this purpose, particularly for protecting alcohols and amines. researchgate.netweebly.com

The tert-butoxycarbonyl (Boc) group, which is structurally related to tert-butyl carbonate, is one of the most common protecting groups for amines. wikipedia.org It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). wikipedia.org The Boc group is stable under many reaction conditions but can be readily removed with moderate acids, such as trifluoroacetic acid. wikipedia.org Similarly, alcohols can be protected as tert-butyl carbonates, which offers an alternative to other protecting strategies, providing a means for deprotection under specific acidic conditions. thieme-connect.de The choice of a carbonate protecting group can be critical in the synthesis of complex molecules where multiple functional groups must be selectively revealed. emerginginvestigators.orgrsc.org

Utility as Green Solvents and Reaction Media

There is a growing emphasis on developing sustainable chemical processes, with a significant focus on replacing toxic and volatile organic solvents. rsc.orgresearchgate.net Organic carbonates, including both cyclic and acyclic types like propylene (B89431) carbonate and dimethyl carbonate, have emerged as prominent "green solvents". acs.orgrsc.org

Their advantages as solvents include:

Low Toxicity : They are generally less harmful to human health and the environment compared to conventional solvents like N,N-dimethylformamide (DMF) or chlorinated hydrocarbons. acs.org

Biodegradability : Many organic carbonates exhibit good biodegradability. acs.org

Favorable Physical Properties : They are polar aprotic solvents with a wide liquid temperature range and low viscosity, making them suitable for a variety of applications, including as electrolytes in lithium-ion batteries and as media for membrane preparation. acs.orgwikipedia.org

Renewable Sourcing : Many carbonates can be synthesized through carbon dioxide fixation, offering a pathway to utilize CO₂ as a renewable C1 feedstock. acs.orgresearchgate.net

Dialkyl carbonates (DACs) have been successfully used as green media for preparing polyvinylidene difluoride membranes, highlighting their versatility as sustainable alternatives in industrial processes. acs.org

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl ethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5-9-6(8)10-7(2,3)4/h5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZKWHBYBSGMJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347424 | |

| Record name | tert-Butyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27945-07-9 | |

| Record name | tert-Butyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ethyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Ethyl Carbonate and Analogous Carbonates

General Strategies for Organic Carbonate Synthesis

The synthesis of organic carbonates can be broadly categorized into several key approaches, each with distinct advantages and limitations. These methods include the use of phosgene (B1210022) and its derivatives, transesterification reactions, and various carbonylation techniques.

Phosgene and Carbonic Acid Derivatives in Carbonate Formation

Historically, the reaction of alcohols or phenols with phosgene has been a primary and high-yielding method for producing carbonate esters. wikipedia.orgwikipedia.org This process, known as phosgenation, involves the reaction of two equivalents of an alcohol with one equivalent of phosgene. wikipedia.org The reaction typically requires a stoichiometric amount of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct. wikipedia.org

The general reaction is as follows: 2 ROH + COCl₂ → ROC(O)OR + 2 HCl wikipedia.org

Chloroformate esters are key intermediates in this process. wikipedia.org The initial reaction of an alcohol with phosgene forms a chloroformate, which can then react with a second molecule of alcohol to yield the final carbonate diester. wikipedia.org To produce symmetrical carbonates, an excess of phosgene can be used to prevent the formation of the carbonate ester from the intermediate chloroformate. wikipedia.org While effective, the extreme toxicity of phosgene has driven the development of alternative synthetic routes. rsc.orgkobe-u.ac.jp Safer phosgene derivatives like di-tert-butyl dicarbonate (B1257347) and 1,1'-carbonyldiimidazole (B1668759) have been developed, though they are often derived from phosgene themselves. rsc.org

Transesterification Routes to Carbonates

Transesterification is a widely employed and more environmentally benign method for synthesizing organic carbonates. acs.orgd-nb.info This approach typically involves the reaction of a simple dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with an alcohol or diol in the presence of a catalyst. d-nb.infomdpi.com The reaction is an equilibrium process, and strategies are often employed to shift the equilibrium towards the product, such as removing the more volatile alcohol byproduct.

This method is versatile and can be catalyzed by acids, bases, or enzymes under relatively mild conditions. d-nb.info Both homogeneous and heterogeneous catalysts are used, with solid catalysts being advantageous for ease of product purification and catalyst recycling. d-nb.info The transesterification of glycerol (B35011) with DMC to produce glycerol carbonate is a well-studied example, often utilizing basic catalysts like CaO or hydrotalcites. acs.orgmdpi.comnih.gov

Table 1: Examples of Catalysts Used in Transesterification for Carbonate Synthesis

| Catalyst Type | Specific Example | Reactants | Product | Reference |

|---|---|---|---|---|

| Homogeneous Base | KOH | Oils and Dimethyl Carbonate | Fatty Acid Methyl Esters & Fatty Acid Glycerol Carbonate Monoesters | d-nb.info |

| Heterogeneous Base | CaO, SrO | Glycerol and Dimethyl Carbonate | Glycerol Carbonate | mdpi.com |

| Heterogeneous Base | Li-incorporated MCM-41 | Glycerol and Dimethyl Carbonate | Glycerol Carbonate | nih.govrsc.org |

Carbonylation Approaches

Carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO) or carbon dioxide (CO₂). Oxidative carbonylation is an alternative to phosgenation that avoids the use of the toxic reagent. wikipedia.org This process involves the reaction of an alcohol with carbon monoxide and an oxidant, typically in the presence of a metal catalyst. wikipedia.orgwikipedia.org For example, dimethyl carbonate can be produced industrially by the copper-catalyzed oxidative carbonylation of methanol (B129727). wikipedia.orgwikipedia.org

The reaction is represented as: 2 CH₃OH + CO + ½ O₂ → CH₃OC(O)OCH₃ + H₂O wikipedia.org

Direct carbonylation using carbon dioxide is an attractive "green" alternative, as CO₂ is abundant and non-toxic. liverpool.ac.ukresearchgate.net However, the thermodynamic stability of CO₂ presents a significant challenge, often resulting in low yields. researchgate.netgjar.org The reaction of CO₂ with alcohols to form carbonates is an unfavorable equilibrium process that produces water. wikipedia.org To drive the reaction forward, dehydrating agents or specialized membrane reactors are often necessary to remove the water byproduct. wikipedia.orgliverpool.ac.uk

Specific Synthesis Pathways for tert-Butyl Carbonates

The synthesis of tert-butyl carbonates, including the asymmetric tert-butyl ethyl carbonate, can be achieved through modifications of general carbonate synthesis methods as well as through pathways specific to the bulky tert-butyl group.

Alkylation Reactions in Carbonate Synthesis

Alkylation strategies can be employed to form unsymmetrical carbonates. One such method involves a three-component coupling of an alcohol, carbon dioxide, and an alkyl halide. nih.gov For example, the synthesis of mixed alkyl carbonates can be achieved by reacting an alcohol with CO₂ in the presence of a base like potassium carbonate (K₂CO₃) and an alkylating agent. nih.gov Additives such as tetrabutylammonium (B224687) iodide (TBAI) can increase the yield of the desired unsymmetrical carbonate. nih.gov This method provides a direct route to incorporating two different alkyl groups onto the carbonate moiety.

Another specialized alkylation approach involves the use of methyl carbonate ionic liquids to deprotonate a substrate, followed by alkylation. This has been demonstrated in the selective monoalkylation of p-tert-butylcalix- wikipedia.org-arene. rsc.org

Reactions Involving Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640), is a pivotal reagent in organic synthesis, primarily for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines. atamanchemicals.comchemeurope.comwikipedia.org However, its reactivity can also be harnessed for the synthesis of tert-butyl carbonate esters.

Boc anhydride can react with alcohols in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to form the corresponding tert-butyl carbonate. chemeurope.comnih.gov This reaction provides a direct pathway to tert-butyl esters from alcohols. For instance, the reaction of ethanol (B145695) with Boc anhydride would be a direct route to this compound.

Table 2: Synthesis of a Boc-Protected Carboxylate via Boc₂O

| Substrate | Reagents | Catalyst | Product | Reference |

|---|

Furthermore, Boc anhydride itself is synthesized from tert-butyl alcohol derivatives. One commercial method involves the reaction of sodium tert-butoxide with carbon dioxide, catalyzed by an acid like p-toluenesulfonic acid. wikipedia.org Another process reacts potassium tert-butyl carbonate with methanesulfonyl chloride. google.com These preparations highlight the central role of tert-butoxy (B1229062) intermediates in the formation of tert-butyl-containing carbonate structures.

Formation of N-tert-Butoxycarbonyl Derivatives

The tert-butoxycarbonyl (Boc) group is one of the most significant amino-protecting groups in organic synthesis, particularly in peptide chemistry. nih.gov Its widespread use stems from its stability under many reaction conditions and its facile removal under moderately strong acidic conditions. wikipedia.orgwikipedia.org The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). wikipedia.orgfishersci.com

The reaction of an amine with di-tert-butyl dicarbonate is the standard method for forming N-tert-butoxycarbonyl (N-Boc) derivatives. wikipedia.org This transformation is typically carried out in the presence of a base. nih.gov A variety of bases and solvent systems can be employed, allowing for the protection of a wide range of structurally diverse amines. For instance, amines can be converted to their N-Boc derivatives using Boc₂O with bases like 4-(dimethylamino)pyridine (DMAP) in acetonitrile (B52724) or sodium hydroxide (B78521) in an aqueous medium. wikipedia.org Catalyst-free conditions have also been developed, utilizing a water-acetone solvent system to afford N-Boc protected amines and amino esters in excellent yields. nih.gov

The chemoselectivity of this protection scheme is a significant advantage. For example, in molecules containing both hydroxyl and amino groups, such as p-aminophenol, the amino group can be selectively protected without the formation of oxazolidinone byproducts. nih.gov The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate releases the N-Boc product, along with tert-butanol (B103910) and carbon dioxide as byproducts. acs.org

| Substrate | Reagent | Base/Catalyst | Solvent | Time | Yield (%) |

| Various Amines | (Boc)₂O | DMAP | Acetonitrile | 8-12 min | Good to Excellent |

| Aminoesters | (Boc)₂O | None | Water:Acetone (95:5) | 5-12 min | 92-96 |

| p-Aminophenol | (Boc)₂O | None | Water:Acetone | 10 min | 95 |

| Sulfamides | (Boc)₂O | None | Water:Acetone | 10-15 min | 90-94 |

This table presents a summary of conditions for the N-tert-butoxycarbonylation of various substrates.

Preparation of Oxime t-Butyl Carbonates

Oxime t-butyl carbonates are a class of compounds that can be conveniently synthesized and have applications in further chemical transformations, such as the Beckmann rearrangement. orientjchem.orgorientjchem.org A facile and efficient method for their preparation involves the reaction of various alkyl and aryl oximes with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. orientjchem.org

Typically, the reaction is carried out by treating a solution of the oxime in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), with a base like sodium hydride (NaH) at room temperature. orientjchem.org The addition of Boc₂O to this mixture initiates the formation of the corresponding oxime t-butyl carbonate. This method has been shown to produce good to excellent yields, ranging from 71% to 92%, for a variety of aliphatic and aromatic oximes. orientjchem.orgorientjchem.org The resulting oxime t-butyl carbonates can be purified by standard techniques like recrystallization or column chromatography. orientjchem.org

An alternative, more general route that avoids the use of potentially hazardous reagents like phosgene has also been developed. researchgate.net This two-pot procedure first involves reacting an alcohol with 1,1'-carbonyldiimidazole (CDI) to form an alkyl or aryl 1H-imidazole-1-carboxylate intermediate. This intermediate is then reacted with an oxime in the presence of a base to yield the desired oxime carbonate. researchgate.netrsc.org

| Oxime Substrate | Reagents | Solvent | Time (h) | Yield (%) |

| Acetophenone oxime | (Boc)₂O, NaH | THF | 2 | 78 |

| Cyclohexanone oxime | (Boc)₂O, NaH | THF | 1.5 | 92 |

| Benzophenone oxime | (Boc)₂O, NaH | THF | 2 | 85 |

| 4-Methylcyclohexanone oxime | (Boc)₂O, NaH | THF | 1.5 | 89 |

| 4-Nitroacetophenone oxime | (Boc)₂O, NaH | THF | 2 | 71 |

This table summarizes the synthesis of various oxime t-butyl carbonates using di-tert-butyl dicarbonate and sodium hydride. orientjchem.org

Decarboxylative Etherification and Esterification Utilizing Boc₂O

Di-tert-butyl dicarbonate (Boc₂O) is not only a crucial reagent for amine protection but also serves as an effective activator for the decarboxylative etherification and esterification of carboxylic acids. acs.orgresearchgate.net These reactions provide valuable pathways to form ethers and esters, often under mild conditions.

In the presence of a suitable Lewis acid catalyst, such as ytterbium triflate (Yb(OTf)₃), Boc₂O can mediate the reaction of alcohols to form tert-butyl ethers. acs.orgpuchd.ac.in This process is believed to proceed through the formation of a chelate complex between Boc₂O and the Lewis acid, which activates the Boc₂O. Nucleophilic attack by the alcohol leads to an intermediate that, upon losing carbon dioxide and tert-butanol, forms the tert-butyl ether product. acs.org This method has proven effective for both aliphatic and aromatic alcohols, significantly reducing reaction times. acs.orgacs.org

Similarly, Boc₂O, in conjunction with a catalytic amount of N,N'-dimethylaminopyridine (DMAP), facilitates the esterification of carboxylic acids with primary and secondary alcohols. researchgate.net This procedure is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile, simplifying product purification. researchgate.net The reaction is tolerant of a wide range of functional groups, allowing for the synthesis of sensitive esters. researchgate.net This methodology has been adapted to continuous-flow systems using immobilized DMAP, which dramatically reduces reaction times and enhances the practicality for industrial applications. nih.gov

Synthesis of Specialized tert-Butyl Carbonate Reagents

Beyond the widely used Boc₂O, more specialized reagents containing the tert-butyl carbonate moiety have been developed for specific applications in tert-butoxycarbonylation. These reagents offer advantages in terms of reactivity, selectivity, and ease of handling.

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate as an N-Boc Reagent

tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been introduced as a highly effective and chemoselective reagent for the N-tert-butoxycarbonylation of both aromatic and aliphatic amines. rsc.org This novel Boc reagent allows for the protection of amines in high yields under mild, environmentally friendly conditions. rsc.org A key advantage of this reagent is the recyclability of the Boc carrier, 2-hydroxy-3-cyano-4,6-dimethylpyridine, which has positive implications for industrial-scale production. rsc.org The reactions are typically completed within an hour, demonstrating the high efficiency of this reagent. rsc.org

1,2,2,2-Tetrachlorethyl tert-butyl carbonate for Tert-Butoxycarbonylation

1,2,2,2-Tetrachlorethyl tert-butyl carbonate is another specialized, crystalline, and stable reagent designed for the efficient tert-butoxycarbonylation of amines and amino acids. acs.org This reagent reacts with amines under mild conditions to yield the corresponding carbamate (B1207046), hydrochloric acid, and chloral. Its stability and non-toxic nature, combined with its cost-effectiveness, make it a valuable alternative to other Boc reagents. The reaction to prepare the reagent itself involves treating 1,2,2,2-tetrachloroethyl chloroformate with tert-butanol. acs.org

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the context of tert-butyl carbonate synthesis, several advanced and green chemistry approaches have been explored.

One promising green strategy is the utilization of carbon dioxide (CO₂), a renewable and non-toxic C1 building block, for the synthesis of organic carbonates. nih.gov The cycloaddition of CO₂ to epoxides is a 100% atom-efficient reaction that produces cyclic carbonates, which are valuable green solvents and intermediates. nih.gov While this directly produces cyclic carbonates, related strategies aim to leverage CO₂ for the synthesis of other carbonate structures.

Another green approach focuses on minimizing waste and avoiding harsh reagents. For example, palladium-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acids or their pinacol (B44631) esters with di-tert-butyl dicarbonate provides a novel route to tert-butyl esters. nih.govacs.org This cross-coupling reaction proceeds in high yields using a palladium acetate (B1210297) and triphenylphosphine (B44618) catalyst system. nih.gov

Furthermore, innovative techniques that reduce or eliminate the need for traditional solvents are being developed. A novel and efficient method for synthesizing tert-butyl esters utilizes Boc₂O under solvent-free and base-free conditions facilitated by electromagnetic milling. rsc.org This approach is particularly appealing for eco-friendly synthesis and for modifying sensitive drug molecules due to its entirely neutral reaction environment. rsc.org These advanced methods highlight the ongoing efforts to align the synthesis of valuable chemical compounds like tert-butyl carbonates with the principles of green chemistry. mdpi.com

Microwave-Assisted Synthesis in Related tert-Butyl Ether Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering advantages like drastically reduced reaction times, increased product yields, and enhanced reproducibility compared to conventional heating methods. sciepub.comscispace.com This technology is particularly relevant in the synthesis of tert-butyl ethers, which share structural similarities with tert-butyl carbonates. The Williamson ether synthesis, a classical method for preparing ethers, has been significantly optimized using microwave irradiation. tsijournals.comsacredheart.edu

The fundamental mechanism involves the agitation of polar molecules by an oscillating electromagnetic field, leading to rapid and uniform heating. scispace.com In the context of etherification, this allows for the efficient conversion of alcohols and phenols. For instance, various alcohols and substituted phenols can be converted to their corresponding tert-butyl ethers using tert-butyl bromide and a catalyst like basic lead carbonate under solvent-free microwave conditions. ablesci.com This method not only accelerates the reaction but also allows for easy recovery and reuse of the catalyst. ablesci.com

Research has demonstrated the optimization of microwave parameters to maximize yield and purity. For the synthesis of 1-ethoxydodecane, an asymmetrical ether, parameters were optimized to a 3-minute reaction time at 123°C, achieving a yield of approximately 70%, a significant improvement over the 38% yield from a conventional 65-minute reflux. sacredheart.edu Microwave-assisted methods have been successfully applied to a range of substrates, highlighting the versatility of this technique. tsijournals.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis for 1-ethoxydodecane sacredheart.edu

| Parameter | Conventional Method | Optimized Microwave Method |

| Reaction Time | 65 minutes | 3 minutes |

| Yield | ~38% | ~70% |

| Heating | Reflux | Irradiation (1000W) |

| Temperature | Varies (Boiling Point) | 123°C |

Flow Microreactor Systems for Sustainable tert-Butyl Ester Synthesis

Flow microreactor technology offers a sustainable and highly efficient alternative to traditional batch synthesis, particularly for compounds like tert-butyl esters. rsc.orgbeilstein-journals.org These systems utilize micro-scale channels to perform chemical reactions in a continuous flow, providing superior control over reaction parameters such as temperature, pressure, and residence time. chemdistgroup.comtaylors.edu.my This precise control minimizes the formation of side products, enhances safety, and often leads to higher yields and purity. chemdistgroup.comrsc.org

A significant application of this technology is the direct tert-butoxycarbonylation of organometallic reagents to produce tert-butyl esters. beilstein-journals.org In this process, reactants are continuously pumped through the microreactor, where rapid mixing and efficient heat exchange occur. rsc.orgrsc.org For example, the reaction between organolithium reagents and di-tert-butyl dicarbonate under flow conditions provides a straightforward and scalable method for preparing various tert-butyl esters. beilstein-journals.org This flow process has proven to be more versatile and sustainable compared to batch methods, avoiding the need for cryogenic conditions and allowing for the use of greener solvents like 2-MeTHF. beilstein-journals.org

The productivity of these systems can be substantial; under optimized conditions, certain tert-butyl esters can be produced at a rate of 1.3 g/h from a single microreactor system. rsc.org The scope of this method is broad, successfully applied to various aryl, heteroaryl, and vinyl bromides. rsc.org The enhanced thermal management in microreactors even permits reactions to be conducted at higher temperatures than are feasible in batch mode, further increasing reaction rates. rsc.org

Table 2: Selected Examples of Direct tert-Butoxycarbonylation in a Flow Microreactor System rsc.org

| Substrate | Lithiating Agent | Temperature (°C) | Yield (%) |

| 1-Bromo-4-chlorobenzene | n-BuLi | -10 | 98 |

| 2-Bromopyridine | n-BuLi | -20 | 95 |

| 3-Bromothiophene | n-BuLi | -20 | 98 |

| β-Bromostyrene | sec-BuLi | -20 | 99 |

Considerations for Green Synthesis in tert-Butyl Carbamate Production

Green chemistry principles are increasingly integral to the development of synthetic methodologies, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com A key metric in green chemistry is "atom economy," which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org In the synthesis of tert-butyl carbamates (Boc-protected amines), a crucial class of intermediates in pharmaceuticals and agrochemicals, green considerations have led to significant innovations. rsc.org

Traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene. rsc.org Modern, greener approaches seek to replace these with safer alternatives. A notable sustainable method involves the direct conversion of Boc-protected amines into carbamates using lithium tert-butoxide as the sole base. rsc.orgdntb.gov.ua This approach completely avoids the need for toxic reagents and metal catalysts, aligning with green chemistry principles. rsc.orgnih.gov The reaction proceeds through an isocyanate intermediate, which is then trapped by an alcohol, thiol, or another amine to yield the desired carbamate, thiocarbamate, or urea, respectively. nih.gov

This methodology is not only more environmentally benign but also highly efficient, scalable to the gram level, and demonstrates broad substrate scope. rsc.orgresearchgate.net It represents a significant advancement in sustainable chemistry by providing a safer and more efficient pathway to key chemical intermediates. rsc.org The focus on atom economy encourages the design of reactions where most starting materials are incorporated into the product, minimizing byproduct formation. acs.orgwordpress.com Catalyst-free systems, such as using water as a solvent and mediator for N-Boc protection, further enhance the green credentials of these synthetic routes. nih.gov

Table 3: Principles of Green Chemistry Applied to Carbamate Synthesis

| Green Chemistry Principle | Application in Boc-Carbamate Synthesis |

| Waste Prevention | Designing reactions with high atom economy to minimize byproducts. acs.orgwikipedia.org |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the final carbamate product. wordpress.com |

| Less Hazardous Synthesis | Replacing toxic reagents like phosgene with safer alternatives such as di-tert-butyl dicarbonate and lithium tert-butoxide. rsc.orgnih.gov |

| Safer Solvents & Auxiliaries | Utilizing water as a solvent or performing reactions under catalyst-free conditions where possible. nih.gov |

| Catalysis | Developing catalytic processes that are highly selective and can be recycled, although catalyst-free routes are often preferred. rsc.orgnih.gov |

Theoretical and Computational Studies on Tert Butyl Carbonates

Quantum Chemical Calculations for Molecular Structure and Spectroscopy

Quantum chemical calculations are fundamental to predicting the geometric and electronic structure of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine properties such as bond lengths, bond angles, vibrational frequencies, and electronic transitions. For molecules like tert-butyl ethyl carbonate, these calculations offer a window into its three-dimensional shape and how it interacts with electromagnetic radiation, which is the basis of spectroscopy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. rsc.org This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov

In the study of alkyl carbonates, DFT is applied to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including key bond lengths and angles. For instance, DFT studies on ethylene (B1197577) carbonate have been used to predict its equilibrium lattice parameters and molecular structure with high accuracy. acs.orgwhiterose.ac.uk

Calculate Vibrational Spectra: Predict infrared (IR) and Raman spectra. The calculated vibrational frequencies correspond to specific molecular motions (stretching, bending) and can be compared with experimental spectra to confirm the structure. Comprehensive DFT studies on various metal carbonates have established linear dependencies between vibrational modes and cation properties, demonstrating the predictive power of this method. mdpi.com

Analyze Electronic Properties: Investigate the distribution of electrons within the molecule, including dipole moment and molecular orbital energies (HOMO/LUMO), which are crucial for understanding reactivity.

DFT calculations on molecules structurally similar to this compound, such as dimethyl carbonate and ethylene carbonate, have been instrumental in understanding intermolecular interactions and association primarily through C-H···O hydrogen bonds. researchgate.net Such computational studies provide foundational data for more complex simulations.

Table 1: Representative DFT-Calculated Properties for Alkyl Carbonates

| Property | Description | Example Application | Reference |

|---|---|---|---|

| Optimized Geometry | Calculation of the lowest energy conformation, providing bond lengths and angles. | Predicting the structure of ethylene carbonate on an α-Al2O3 surface. | acs.org |

| Vibrational Frequencies | Prediction of IR and Raman spectral peaks corresponding to molecular vibrations. | Comparing calculated and experimental spectra for various metal carbonates to identify structural relationships. | mdpi.com |

| Binding Energy | Energy released when molecules associate, indicating the strength of intermolecular forces. | Determining the stability of ethylene carbonate and dimethyl carbonate dimers. | researchgate.net |

| Activation Energy | The energy barrier that must be overcome for a reaction to occur. | Investigating the reaction mechanism for dimethyl carbonate synthesis on a catalyst. | rsc.org |

Computational Investigations of Reaction Mechanisms and Kinetics

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions and quantifying their rates. For tert-butyl carbonates, this involves modeling how the molecule transforms under specific conditions, such as high temperatures, and predicting how fast these transformations occur.

Modeling Thermal Decomposition Pathways

Thermal decomposition is a critical reaction pathway for many organic compounds. Computational modeling helps to identify the most likely products and the intermediate steps involved. For carbonate esters, decomposition can proceed through different mechanisms.

Studies on diethyl carbonate (DEC) show that its thermal decomposition primarily produces ethylene, carbon dioxide, and ethanol (B145695) via a mechanism involving a six-membered cyclic transition state. dntb.gov.uaelsevierpure.com At higher temperatures, radical reactions become more significant. dntb.gov.uawpmucdn.com In contrast, the decomposition of a related compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), has been modeled using an empirical nth-order rate equation, with decomposition products identified as tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol. researchgate.net Similarly, the pyrolysis of t-butyl ethyl ether, which shares structural similarities, proceeds unimolecularly to form ethanol and isobutene. researchgate.net These examples suggest that the thermal decomposition of this compound would likely involve pathways leading to isobutene, ethanol, and carbon dioxide, potentially through concerted or radical mechanisms depending on the conditions.

Transition State Analysis and Energy Profiles

To understand a reaction mechanism fully, it is crucial to characterize the transition state—the highest energy point along the reaction coordinate. acs.org Transition state analysis involves calculating the geometry and energy of this transient species. The energy difference between the reactants and the transition state is the activation energy (Ea), a key parameter that governs the reaction rate. nih.gov

By mapping the energy of the system as it transforms from reactants to products, a potential energy surface or reaction energy profile is constructed. This profile reveals the energy barriers for each step of the reaction. For instance, theoretical studies on the thermolysis of simple carbonate esters have calculated the kinetic parameters by identifying the transition states for different possible pathways. dntb.gov.ua Such analyses can distinguish between competing mechanisms, such as a single-step concerted reaction versus a multi-step process. dntb.gov.ua

Kinetic Modeling and Simulation Approaches

Table 2: Kinetic Parameters for Thermal Decomposition of Related tert-Butyl Compounds

| Compound | Method | Activation Energy (Ea) | Reaction Order (n) | Reference |

|---|---|---|---|---|

| tert-Butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) | Isoconversional (Ozawa) | Not specified | nth order | researchgate.net |

| Brominated Butyl Rubber | TG Method | 219.31–228.13 kJ·mol⁻¹ | ~1 | mdpi.com |

| t-Butyl Ethyl Ether | Arrhenius Plot | 59.74 kcal·mol⁻¹ (~250 kJ·mol⁻¹) | 1 | researchgate.net |

Conformational Analysis and Steric Hindrance Effects

The three-dimensional shape and flexibility of a molecule, known as its conformation, are critical to its stability and reactivity. chemconnections.org Conformational analysis involves identifying the most stable spatial arrangements of atoms (conformers) and the energy barriers between them. researchgate.net

The tert-butyl group is known for being exceptionally bulky. nih.gov This steric bulk—the spatial volume it occupies—imposes significant constraints on the molecule's conformation. wikipedia.org Due to repulsive forces between its electron cloud and those of neighboring atoms, the tert-butyl group strongly influences the geometry of this compound. nih.govosti.gov In cyclic systems like substituted cyclohexanes, a tert-butyl group has a very strong preference for the equatorial position to avoid high-energy 1,3-diaxial steric interactions. libretexts.org The energy cost of forcing a tert-butyl group into an axial position is approximately 22.8 kJ/mol. libretexts.org

In an acyclic molecule like this compound, the steric hindrance from the tert-butyl group will restrict rotation around the adjacent single bonds, particularly the O-C(CH₃)₃ bond. This leads to a limited number of low-energy conformations. Computational methods can be used to perform a systematic search of the conformational space to identify these stable conformers and calculate their relative energies, providing insight into the molecule's predominant shape. researchgate.netupenn.edu This steric crowding is a defining feature that governs not only the molecule's shape but also its reactivity, often shielding the nearby carbonyl group from nucleophilic attack. study.com

Q & A

Basic Research Questions

Q. What are the critical factors influencing the synthesis efficiency of tert-Butyl ethyl carbonate in laboratory settings?

- Methodological Answer : Synthesis efficiency depends on reaction temperature, catalyst selection, and steric/electronic effects of substituents. For example, steric hindrance from the tert-butyl group may slow reaction kinetics, necessitating higher temperatures (80–110°C) or polar aprotic solvents like dimethyl sulfoxide (DMSO) to enhance reactivity . Purification via silica chromatography (e.g., dichloromethane/ethyl acetate gradients) is recommended to isolate high-purity products (>95%) .

Q. Which analytical techniques are most reliable for characterizing tert-Butyl ethyl carbonate and validating its purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for distinguishing carbonyl and alkyl groups. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1750 cm⁻¹). Gas chromatography (GC) with flame ionization detection ensures purity assessment, especially when trace solvents or byproducts are present .

Q. What safety protocols should be prioritized when handling tert-Butyl ethyl carbonate in the laboratory?

- Methodological Answer : Use fume hoods with face velocities ≥100 ft/min to minimize vapor exposure. Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Emergency eyewash stations and showers must be accessible. Dispose of waste via approved organic waste streams, avoiding aqueous mixtures to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of tert-Butyl ethyl carbonate across studies?

- Methodological Answer : Cross-validate data using standardized conditions (e.g., 25°C, inert atmosphere). For stability discrepancies, conduct accelerated degradation studies under varying pH and humidity levels. Compare results with structurally analogous compounds (e.g., tert-butyl acetate) to identify trends in hydrolytic susceptibility .

Q. What computational strategies are effective in predicting the reactivity of tert-Butyl ethyl carbonate in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and activation energies for nucleophilic acyl substitutions. Molecular docking studies (e.g., AutoDock Vina) assess interactions with enzymatic or catalytic surfaces, guiding the design of bioorthogonal reactions .

Q. How do solvent polarity and temperature impact the stereochemical outcomes of tert-Butyl ethyl carbonate in asymmetric syntheses?

- Methodological Answer : Polar solvents (e.g., acetonitrile) stabilize charged intermediates, favoring specific stereoisomers. Low temperatures (e.g., –20°C) reduce kinetic competition between pathways, as shown in analogous carbamate syntheses. Monitor enantiomeric excess via chiral HPLC with cellulose-based columns .

Q. What strategies mitigate challenges in scaling up tert-Butyl ethyl carbonate synthesis while maintaining yield and purity?

- Methodological Answer : Optimize batch processes using Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, mixing rates). Continuous-flow reactors improve heat/mass transfer, reducing side reactions. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .

Q. How can researchers leverage fragment-based drug discovery (FBDD) to explore tert-Butyl ethyl carbonate derivatives as bioactive scaffolds?

- Methodological Answer : Synthesize derivatives with variable substituents (e.g., halogenation at the ethyl group) and screen against target proteins (e.g., kinases) using Surface Plasmon Resonance (SPR). Combine X-ray crystallography with molecular dynamics simulations to map binding affinities and conformational flexibility .

Tables for Key Data

| Property | Value/Range | Reference |

|---|---|---|

| Boiling Point (predicted) | 180–190°C | |

| Hydrolysis Half-Life (pH 7) | ~48 hours at 25°C | |

| LogP (Octanol-Water) | 2.1–2.5 | |

| Optimal Reaction pH | 8.0–9.5 (for amine coupling) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.